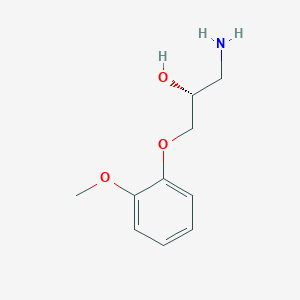
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide is a compound derived from carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their extensive applications in the fields of photonics, electronics, and biology due to their unique structural and electronic properties .
Métodos De Preparación
The synthesis of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide typically involves the bromination of carbazole followed by acylation. The synthetic route generally includes the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the carbazole ring.
Aplicaciones Científicas De Investigación
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparación Con Compuestos Similares
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide can be compared with other carbazole derivatives such as:
2,7-dibromocarbazole: A precursor in the synthesis of the target compound, known for its use in organic electronics.
9-ethylcarbazole: Another derivative with applications in photonics and electronics.
Carbazole-3,6-dicarboxylic acid: Used in the synthesis of polymers and materials for electronic devices.
Propiedades
Fórmula molecular |
C16H14Br2N2O |
|---|---|
Peso molecular |
410.10 g/mol |
Nombre IUPAC |
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H14Br2N2O/c1-19(2)16(21)9-20-14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)20/h3-8H,9H2,1-2H3 |
Clave InChI |
LALLOWJHCBECGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B13886162.png)

![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)

![5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13886200.png)

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)


![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
